(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methyl ester and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification: The product is purified using techniques such as crystallization or distillation.
Hydrochloride Formation: The purified ester is converted to the hydrochloride salt using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (2S)-5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
QMIFEEFRVZBTFO-RGMNGODLSA-N |
Isomeric SMILES |
CC1(CC[C@H](N1)C(=O)OC)C.Cl |
Canonical SMILES |
CC1(CCC(N1)C(=O)OC)C.Cl |
Origin of Product |
United States |
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